molecular formula C22H21ClFN3O5S B2500051 3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 748146-36-3

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2500051
CAS RN: 748146-36-3
M. Wt: 493.93
InChI Key: GGCAOIUYHCHKAN-UHFFFAOYSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-(piperidin-1-ylsulfonyl)phenyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21ClFN3O5S and its molecular weight is 493.93. The purity is usually 95%.
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Scientific Research Applications

Radiotracer Synthesis

The chemical compound has been utilized in the synthesis of radiotracers like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide. These radiotracers have potential applications in studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET) (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antiviral Activities

A series of urea and thiourea derivatives of piperazine, which included compounds related to the given chemical structure, demonstrated promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. These findings highlight their biological significance in the development of new antimicrobial and antiviral agents (Reddy et al., 2013).

Cancer Treatment Potential

Compounds with structural similarities have been investigated for their potential use in treating cancer. For example, derivatives of the chemical structure under discussion have shown inhibitory effects on Aurora A kinase, a protein implicated in cancer progression (ヘンリー,ジェームズ, 2006).

Pharmacokinetics in Cancer Treatment

The pharmacokinetics of novel compounds structurally related to the queried chemical, particularly in the context of their potential as anaplastic lymphoma kinase (ALK) inhibitors for cancer treatment, have been studied. These studies help in understanding how such compounds behave in the body, which is crucial for developing effective cancer therapies (Teffera et al., 2013).

Antitumor Activity

The derivatives of this chemical have shown significant cytotoxic activity against various tumor cell lines, indicating their potential use as antitumor agents. Their efficacy was observed in both in vitro and in vivo settings, suggesting their potential in developing new cancer treatments (Naito et al., 2005).

Molecular Interaction with CB1 Cannabinoid Receptor

Studies have explored the molecular interaction of compounds structurally similar to the queried chemical with the CB1 cannabinoid receptor. These findings contribute to the understanding of how these compounds can influence receptor activity, which is crucial for developing therapies targeting the endocannabinoid system (Shim et al., 2002).

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-N-(2-hydroxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClFN3O5S/c1-13-19(21(26-32-13)20-15(23)6-5-7-16(20)24)22(29)25-17-12-14(8-9-18(17)28)33(30,31)27-10-3-2-4-11-27/h5-9,12,28H,2-4,10-11H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCAOIUYHCHKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)NC3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.